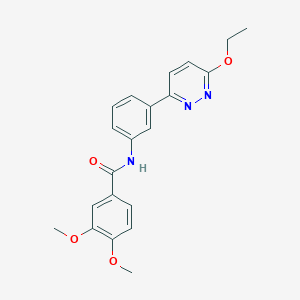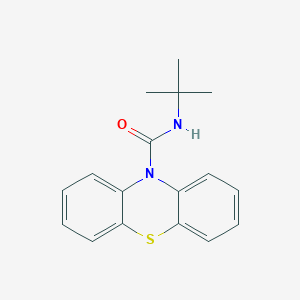![molecular formula C20H15N3O6 B2669091 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921900-54-1](/img/structure/B2669091.png)
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds with a benzo[d][1,3]dioxol-5-yl moiety are often found in a variety of naturally occurring and synthetic molecules exhibiting a broad spectrum of biological activities . They have been used in the design of various drugs due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the aromatic protons in benzo[d][1,3]dioxole and phenyl groups of similar molecules exhibited different signals .Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. For similar compounds, they have shown potent growth inhibition properties with IC50 values generally below 5 μM against certain human cancer cells lines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various in silico tools. For example, all the designed structural analogues of similar compounds show good drug-likeness and obey Lipinski’s rule of five .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
Studies on benzofuran-oxadiazole hybrids and related compounds have demonstrated significant potential in antimicrobial and anti-inflammatory applications. For instance, Sanjeeva et al. (2021) designed, synthesized, and evaluated six benzofuran-oxadiazole derivatives for their antimicrobial activity, showcasing the therapeutic potential of such compounds in combating microbial infections (Sanjeeva, Rao, Prasad, & Ramana, 2021). Similarly, the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties, highlights the broader applications of benzofuran derivatives in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Anticancer Potential
The anticancer activity of compounds with structural motifs similar to N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide has been a subject of interest. Ravinaik et al. (2021) investigated a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity, demonstrating moderate to excellent efficacy against several cancer cell lines, thus indicating the potential of these compounds in cancer therapy (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis and Characterization Challenges
The synthesis and characterization of complex compounds like this compound pose significant challenges. Research in this domain focuses on novel synthetic routes and structural analysis to elucidate the properties and potential applications of these compounds. For example, the work of Owton et al. (1995) on the synthesis of an analogue of rhein with improved systemic exposure highlights the intricate steps involved in the synthesis of complex organic compounds and their potential therapeutic applications (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions in the study of such compounds could involve designing more potent drugs based on the structure–activity relationships of these molecules . Further optimization could afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these anticancer molecules .
Eigenschaften
IUPAC Name |
N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O6/c1-2-25-14-5-3-4-11-8-16(28-17(11)14)18(24)21-20-23-22-19(29-20)12-6-7-13-15(9-12)27-10-26-13/h3-9H,2,10H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDOGIDMICEUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669009.png)
![1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2669010.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxamide;hydrochloride](/img/structure/B2669012.png)

![tert-butyl 3-(chloromethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2669016.png)
![3-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2669017.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2669018.png)
![6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2669019.png)





